N,N'-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N~3~,N~5~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of multiple pyrazole rings, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid and 1-methyl-1H-pyrazole-3,5-dicarboxylic acid through cyclization reactions.
Amidation Reaction: The carboxylic acid groups are then converted to amides by reacting with appropriate amines under dehydrating conditions, such as using carbodiimides or other coupling agents.
Coupling of Pyrazole Units: The final step involves the coupling of the pyrazole units through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
N~3~,N~5~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N3,N~5~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with specific receptors, influencing signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-ethyl-1H-pyrazol-3-yl)benzene: A similar compound with multiple pyrazole rings attached to a benzene core.
N,N’-Bis(1-ethyl-1H-pyrazol-3-yl)urea: Another pyrazole derivative with urea linkage.
Uniqueness
N~3~,N~5~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific arrangement of pyrazole rings and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H20N8O2 |
---|---|
Molecular Weight |
356.38 g/mol |
IUPAC Name |
3-N,5-N-bis(1-ethylpyrazol-3-yl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H20N8O2/c1-4-23-8-6-13(20-23)17-15(25)11-10-12(22(3)19-11)16(26)18-14-7-9-24(5-2)21-14/h6-10H,4-5H2,1-3H3,(H,17,20,25)(H,18,21,26) |
InChI Key |
LEOLQQBRAIKWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NN2C)C(=O)NC3=NN(C=C3)CC |
Origin of Product |
United States |
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